(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a pyrrolidine ring. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 3-((4-chlorobenzyl)amino)pyrrolidine-1-carboxylate
- (S)-tert-butyl 3-((4-methylbenzyl)amino)pyrrolidine-1-carboxylate
- (S)-tert-butyl 3-((4-bromobenzyl)amino)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H23FN2O2 |
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Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(4-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3/t14-/m0/s1 |
InChI Key |
AOGFCANIWBCDTA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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